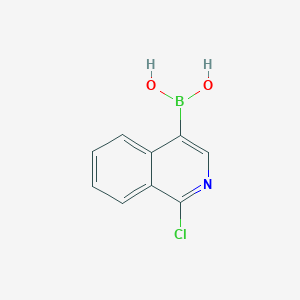(1-Chloroisoquinolin-4-yl)boronic acid
CAS No.: 848841-48-5
Cat. No.: VC2829897
Molecular Formula: C9H7BClNO2
Molecular Weight: 207.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 848841-48-5 |
|---|---|
| Molecular Formula | C9H7BClNO2 |
| Molecular Weight | 207.42 g/mol |
| IUPAC Name | (1-chloroisoquinolin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C9H7BClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5,13-14H |
| Standard InChI Key | LIQWKDFYRGYBQH-UHFFFAOYSA-N |
| SMILES | B(C1=CN=C(C2=CC=CC=C12)Cl)(O)O |
| Canonical SMILES | B(C1=CN=C(C2=CC=CC=C12)Cl)(O)O |
Introduction
Chemical Properties and Structure
(1-Chloroisoquinolin-4-yl)boronic acid, identified by CAS number 848841-48-5, is an organoboron compound featuring a boronic acid group attached to a chloroisoquinoline scaffold. Its molecular structure combines the reactivity of boronic acids with the functionality of heterocyclic compounds, making it valuable for synthetic applications.
Physical and Chemical Characteristics
The compound has the following key properties:
| Property | Value |
|---|---|
| CAS Number | 848841-48-5 |
| Molecular Formula | C9H7BClNO2 |
| Molecular Weight | 207.42 g/mol |
| IUPAC Name | (1-chloroisoquinolin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C9H7BClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5,13-14H |
| Standard InChIKey | LIQWKDFYRGYBQH-UHFFFAOYSA-N |
| Boiling Point | 442.348°C at 760 mmHg |
| Storage Condition | 2-8°C, store under inert gas |
| Purity | Available at 97% purity |
The compound's structure features a chlorine atom at position 1 of the isoquinoline ring and a boronic acid group at position 4. This arrangement gives the molecule its distinctive reactivity profile, particularly in coupling reactions where both functional groups play important roles .
Structural Characteristics
The isoquinoline backbone provides a rigid, aromatic framework that influences the reactivity of the attached functional groups. The chlorine substituent at position 1 serves as a potential leaving group in certain reactions, while the boronic acid group at position 4 functions as the reactive center for coupling reactions. This structural arrangement creates unique electronic properties that contribute to the compound's utility in organic synthesis.
Synthesis and Applications
The primary application of (1-Chloroisoquinolin-4-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions, which are fundamental processes in organic synthesis for forming carbon-carbon bonds.
Role in Suzuki-Miyaura Reactions
Suzuki-Miyaura reactions involve coupling aryl halides with boronic acids to form new carbon-carbon bonds. In these reactions, (1-Chloroisoquinolin-4-yl)boronic acid serves as the boronic acid component, enabling the formation of bonds between the isoquinoline scaffold and various aryl or heteroaryl halides. This process is typically catalyzed by palladium complexes and requires base conditions.
The reaction proceeds through a catalytic cycle involving:
-
Oxidative addition of the aryl halide to the palladium catalyst
-
Transmetalation with the boronic acid
-
Reductive elimination to form the new carbon-carbon bond
These reactions are valued for their efficiency, mild conditions, and tolerance of various functional groups, making them versatile tools in synthetic chemistry .
Applications in Drug Discovery and Development
The compound has significant utility in pharmaceutical research and drug development. Its ability to participate in coupling reactions allows for the construction of complex molecular scaffolds that may serve as potential drug candidates or intermediates in drug synthesis. The isoquinoline structure is found in numerous bioactive compounds, making derivatives synthesized using this boronic acid particularly interesting for medicinal chemistry research .
Recent studies have explored the use of (1-Chloroisoquinolin-4-yl)boronic acid and similar boronic acids in the synthesis of compounds with potential therapeutic applications, highlighting the importance of these reagents in contemporary drug discovery efforts.
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mM from 1 mg | 4.8211 mL solvent |
| 5 mM from 1 mg | 0.9642 mL solvent |
| 10 mM from 1 mg | 0.4821 mL solvent |
| 1 mM from 5 mg | 24.1057 mL solvent |
| 5 mM from 5 mg | 4.8211 mL solvent |
| 10 mM from 5 mg | 2.4106 mL solvent |
| 1 mM from 10 mg | 48.2114 mL solvent |
| 5 mM from 10 mg | 9.6423 mL solvent |
| 10 mM from 10 mg | 4.8211 mL solvent |
Sample solutions are typically provided at 25 μL, 10mM concentration for research purposes .
| Package Size (g) | Availability | Approximate Price Range |
|---|---|---|
| 0.100 | 10-20 days | $211.62 |
| 0.250 | 10-20 days | $339.32 |
| 1.000 | 10-20 days | $851.62 |
These prices reflect the specialized nature of the compound and its importance in research applications. The compound is typically supplied with certificates of analysis and safety data sheets to ensure quality and provide necessary safety information .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume